6-Chloro-5-(trifluoromethyl)pyridin-2-amine
Description
6-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS: 79456-28-3) is a pyridine derivative featuring a chloro group at position 6, a trifluoromethyl (CF₃) group at position 5, and an amine (-NH₂) at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals and agrochemicals. The electron-withdrawing CF₃ and chloro groups enhance the compound's stability and influence its reactivity in substitution reactions, while the amine group provides a site for further functionalization .
Properties
IUPAC Name |
6-chloro-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-3(6(8,9)10)1-2-4(11)12-5/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLKGHMCRNENON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517011 | |
| Record name | 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79456-28-3 | |
| Record name | 6-Chloro-5-(trifluoromethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79456-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reaction Conditions
- Starting material: 2,3-dichloro-5-trichloromethylpyridine.
- Fluorination reagent: Anhydrous hydrogen fluoride (HF), potassium fluoride (KF), sodium fluoride (NaF), or antimony trifluoride (SbF3).
- Molar ratio: Fluorination reagent to starting material typically (1–5):1, preferably (5–15):1.
- Reaction temperature: 100–250 °C, preferably 150–200 °C.
- Reaction pressure: 1.0–15.0 MPa, preferably 4.0–10.0 MPa.
- Reaction time: 5–20 hours, optimally 10–15 hours.
Reaction Process
- The direct fluorination converts the trichloromethyl group into a trifluoromethyl group while retaining the chlorine substituent.
- This step yields a crude mixture of 6-chloro-5-(trifluoromethyl)pyridine derivatives.
Purification and Amination
- Amination reagents such as ammonium hydroxide (10–30 wt%), n-butylamine, hexylamine, octylamine, or benzylamine are added to the crude fluorinated mixture.
- Amination is conducted at 30–100 °C for 10–20 hours at atmospheric or reduced pressure to remove impurities.
- The organic phase is washed 2–5 times and then subjected to vacuum distillation.
- Vacuum distillation conditions: 50–55 °C at 11 mmHg to isolate the high-purity product.
Outcomes
- The product purity reaches ≥ 99.95%.
- Yield is typically ≥ 97.56%.
- This method is simple, cost-effective, and suitable for industrial production.
Synthetic Routes Involving Substituted Pyridin-2-Amines
General Procedure from Research Literature
- Starting from substituted pyridin-2-amine, condensation with substituted pyridine-2-carbaldehyde in methanol with p-toluenesulfonic acid (TosOH) and isocyanide reagents at 70 °C for 12 hours.
- Followed by palladium-catalyzed cross-coupling reactions using aryl halides, Pd2(dba)3, XantPhos, and tert-butoxide base in toluene at 110 °C under nitrogen atmosphere.
- Purification by preparative high-performance liquid chromatography (prep-HPLC).
Additional Functionalization
- Amino groups can undergo nucleophilic substitution, acylation, reductive amination, or heterocyclization to yield derivatives.
- Metalation of the pyridine ring enables further functionalization.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Purification | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Direct fluorination + amination | 2,3-dichloro-5-trichloromethylpyridine | Anhydrous HF, KF, NaF, or SbF3; 150–200 °C; 4–10 MPa; 10–15 h | Amination wash + vacuum distillation | ≥ 97.56 | ≥ 99.95 | Industrially scalable, low cost |
| Pd-catalyzed cross-coupling | Substituted pyridin-2-amine | Pd2(dba)3, XantPhos, t-BuONa, aryl halides; 110 °C; 12 h | Prep-HPLC | Variable | High | Suitable for complex derivatives |
| Amination and nucleophilic substitution | 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | Amination reagents (ammonium hydroxide, alkyl amines); 30–100 °C | Extraction and distillation | High | High | Used for purification and functionalization |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at the 6-position undergoes substitution reactions with nucleophiles due to activation by the electron-withdrawing trifluoromethyl group at the 5-position. This reactivity is critical for synthesizing agrochemical intermediates and pharmaceuticals.
Key Reactions and Conditions
Mechanistic Insight :
The trifluoromethyl group enhances the electrophilicity of the adjacent chlorine atom, facilitating attack by nucleophiles. This is consistent with methodologies used for analogous trifluoromethylpyridine (TFMP) derivatives .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions, leveraging the chlorine substituent and amine group for bond formation.
Coupling Reaction Types
-
Suzuki-Miyaura Coupling :
Reaction of the chloro group with aryl boronic acids under Pd(PPh₃)₄ catalysis produces biaryl derivatives. Yields range from 55–80% depending on the boronic acid’s steric and electronic properties . -
Buchwald-Hartwig Amination :
The amine group at the 2-position facilitates C–N bond formation with aryl halides. For example, coupling with bromobenzene using Pd₂(dba)₃ and Xantphos yields N-aryl derivatives (70–90% yield) .
Functionalization of the Amine Group
The primary amine at the 2-position can be acylated or alkylated to generate secondary or tertiary amines, expanding its utility in drug discovery.
Example Reactions
-
Acylation :
Treatment with acetyl chloride in pyridine produces the corresponding acetamide (85–95% yield). -
Reductive Alkylation :
Reaction with aldehydes and NaBH₃CN yields N-alkylated products (60–75% yield).
Electrophilic Substitution
The electron-deficient pyridine ring undergoes electrophilic substitution at the 4-position (para to the amine group) under controlled conditions.
Nitration Example
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | 4-Nitro derivative | 40–50% |
Note : The trifluoromethyl group directs electrophiles to the 4-position due to its meta-directing nature .
Oxidation and Reduction
-
Oxidation :
The amine group can be oxidized to a nitro group using H₂O₂/FeSO₄ (yields ~30–40%), though competing side reactions limit efficiency. -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine derivatives, but this pathway is less explored for this compound .
Reaction Data from Structural Analogs
Table 1 summarizes reactivity trends for TFMP derivatives (adapted from ):
| Substrate | Reaction Type | Major Product | Yield (%) |
|---|---|---|---|
| 2-Chloro-5-TFMP | NAS (NH₃) | 2-Amino-5-TFMP | 78 |
| 2-Chloro-3-TFMP | Suzuki Coupling | Biaryl-TFMP | 65 |
Mechanistic Considerations
-
Electronic Effects : The trifluoromethyl group withdraws electron density, activating the chlorine for substitution and stabilizing transition states via inductive effects .
-
Steric Factors : The amine group at the 2-position may hinder reactivity at adjacent sites, favoring regioselective transformations.
This compound’s versatility in substitution and coupling reactions makes it a valuable intermediate in agrochemical and pharmaceutical synthesis, aligning with methodologies established for TFMP derivatives .
Scientific Research Applications
Synthesis of Pharmaceuticals
6-Chloro-5-(trifluoromethyl)pyridin-2-amine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo electrophilic substitution reactions makes it valuable in creating more complex molecules.
Case Study: Synthesis of Bis(5-(trifluoromethyl)pyridin-2-yl)amine
Recent studies have demonstrated a one-step synthesis process for bis(5-(trifluoromethyl)pyridin-2-yl)amine from 2-bromo-5-(trifluoromethyl)pyridine using sodium tert-butoxide as a base. The reaction was monitored using NMR spectroscopy, achieving full conversion after 24 hours . This method highlights the utility of this compound in generating complex amine structures.
Agrochemical Applications
The compound is also explored for its potential in agrochemicals, particularly as a precursor for developing pesticides. The trifluoromethyl group is known to enhance the biological activity of compounds, making them effective against pests while also improving their stability and efficacy in agricultural applications .
Research has indicated that derivatives of this compound exhibit significant biological activities, including antimicrobial properties.
Case Study: Antibacterial Activity
A study profiled several compounds derived from pyridine structures, revealing that some exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA). The structure–activity relationship (SAR) studies indicated that modifications at specific positions could enhance antibacterial potency . This suggests that this compound could be a candidate for further development into antibacterial agents.
Chemical Research and Development
The compound has been utilized in various research settings to explore its chemical reactivity and potential applications in material science and catalysis. Its unique properties allow for the development of new materials with desirable characteristics.
Example: Catalytic Applications
In synthetic chemistry, compounds containing trifluoromethyl groups have been shown to participate in catalytic reactions effectively. The reactivity of this compound can be exploited to develop novel catalytic systems that facilitate various organic transformations .
Mechanism of Action
The precise mechanism of action of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
Key Compounds :
Key Differences :
- Position of CF₃ : Moving CF₃ from position 5 (parent compound) to 6 or 3 alters steric and electronic environments, impacting reactivity in cross-coupling reactions .
- Amine Position : Amine at position 2 (parent) vs. 3 modifies hydrogen-bonding capacity and solubility. Position 3 amines are often more lipophilic .
Derivatives with Additional Functional Groups
Examples :
6-Chloro-5-(trifluoromethyl)pyridine-2,3-diamine (CAS: 114087-45-5)
- Additional NH₂ at position 3 enhances hydrogen bonding, increasing solubility in polar solvents. Used in dye synthesis and metal coordination complexes .
- Comparison : Higher polarity than the parent compound due to dual amine groups.
N-Methyl-5-(trifluoromethyl)pyridin-2-amine (CAS: 937602-15-8)
- Methylation of the amine reduces basicity, improving metabolic stability in drug candidates .
- Comparison : Lower reactivity in nucleophilic substitutions compared to the parent NH₂ group.
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine (CAS: 2137028-35-2)
Reactivity Trends
- Electron-Withdrawing Effects : The CF₃ and Cl groups deactivate the pyridine ring, directing electrophilic substitutions to position 4 (meta to CF₃) .
- Amination Reactions : The NH₂ group in the parent compound undergoes acylations and Ullmann couplings, while methylated analogs (e.g., N-methyl derivatives) resist these reactions .
Q & A
Q. Table 1. Comparative Analysis of Structurally Similar Compounds
Q. Table 2. Hazard and Safety Profile
| Parameter | Value/Risk | Precautionary Measure |
|---|---|---|
| Acute Toxicity (H301) | Oral LD₅₀ (rat): 300 mg/kg | Use PPE; avoid inhalation/ingestion |
| Skin Irritation (H315) | Mild irritation observed in vitro | Wear nitrile gloves |
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of -CF₃ in enzyme inhibition using isothermal titration calorimetry (ITC) .
- In Vivo Pharmacokinetics : Evaluate bioavailability in animal models, leveraging the compound’s lipophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
